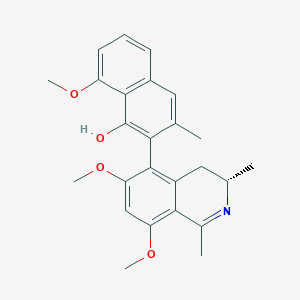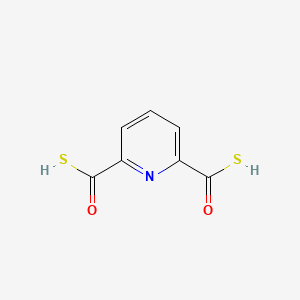
2,6-Pyridinedicarbothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.
Wissenschaftliche Forschungsanwendungen
1. Sensitization of Uranium Fluorescence
2,6-Pyridinedicarboxylic acid (PDA) effectively sensitizes and enhances uranium's fluorescence in aqueous media. This property allows for the analytical determination of uranium at trace levels. PDA also enhances the fluorescence of lanthanides, enabling the simultaneous determination of uranium and lanthanides (Maji & Viswanathan, 2009).
2. Bioassay Detection Scheme
PDA and its derivatives are used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. This involves enzymatic amplification and time-resolved luminescence measurements of lanthanide chelates, allowing selective and sensitive detection of esterases and xanthine oxidase (Steinkamp & Karst, 2004).
3. Coordination Polymer Synthesis
PDA reacts with lead nitrate to form coordination polymers with potential applications in material science and chemistry. These polymers have been characterized for their structural properties (Rafizadeh, Amani, & Neumüller, 2006).
4. Organocatalysis
PDA has been identified as an effective organocatalyst for synthesizing 1,5-benzodiazepine derivatives. Its role in regioselective C-C bond formation highlights its potential in organic synthesis (Lal, Basha, Sarkar, & Khan, 2013).
5. Inorganic Pharmaceuticals
PDA and its derivatives, when coordinated with various elements, show promise in developing inorganic pharmaceuticals. These complexes have applications as insulin-like agents, bioimaging contrasting agents, antimicrobial agents, and anticancer agents (Celestine et al., 2015).
6. Analysis of Carboxylate Coordination
PDA's salts exhibit properties influenced by the bonding manner of carboxylate groups and coordination of the heterocyclic nitrogen atom. These properties have significance in understanding coordination chemistry and spectroscopy (Puntus, Zolin, & Kudryashova, 2004).
7. Antimicrobial Properties
PDA, as a metal chelator produced by Pseudomonas spp., has antimicrobial properties. It demonstrates antibiotic activity and metal sequestration as its primary mechanism (Sebat, Paszczynski, Cortese, & Crawford, 2001).
Eigenschaften
CAS-Nummer |
69945-42-2 |
|---|---|
Molekularformel |
C7H5NO2S2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
SSRIAMRLMUFTNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Synonyme |
pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



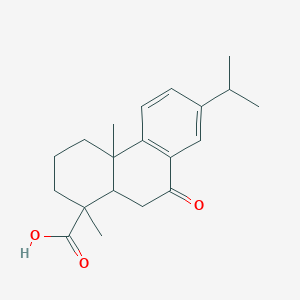



![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)


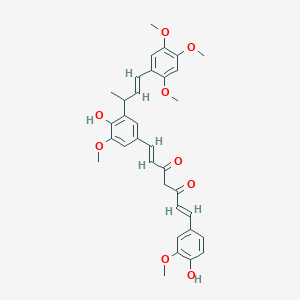

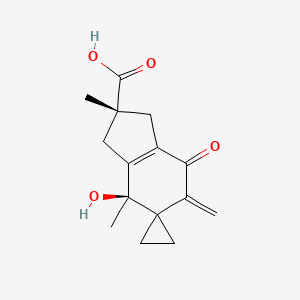
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)

